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Compound of Interest

4-(4-Chlorophenyl)thiophene-2-
Compound Name:
carboxylic acid

Cat. No.: B1587281

An In-Depth Technical Guide to 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

Foreword: The Architectural Significance of a
Substituted Thiophene

In the landscape of modern organic chemistry and drug discovery, the thiophene nucleus
stands as a "privileged pharmacophore," a foundational scaffold upon which a multitude of
therapeutic agents and functional materials are built.[1] Its unique electronic properties and
bioisosteric relationship with the benzene ring make it a cornerstone of medicinal chemistry.
This guide focuses on a specific, highly functionalized derivative: 4-(4-
Chlorophenyl)thiophene-2-carboxylic acid. The strategic placement of a 4-chlorophenyl
group and a carboxylic acid on the thiophene ring creates a molecule of significant interest,
offering a confluence of reactivity, structural rigidity, and electronic characteristics. This
document serves as a technical resource for researchers, chemists, and drug development
professionals, providing a comprehensive overview of its physical and chemical properties,
reactivity profile, and analytical characterization.

Molecular Identity and Structural Framework

The precise arrangement of atoms in 4-(4-Chlorophenyl)thiophene-2-carboxylic acid
dictates its entire chemical persona. The molecule consists of a central five-membered
thiophene ring. A carboxylic acid group is attached at the C2 position, and a 4-chlorophenyl
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substituent is located at the C4 position.[2] This substitution pattern is key to its utility as a
synthetic intermediate.

IUPAC Name: 4-(4-chlorophenyl)thiophene-2-carboxylic acid[]

CAS Number: 386715-46-4[2]

Molecular Formula: C11H7ClO2S][2]

Synonyms: 4-(p-chlorophenyl)-thiophene-2-carboxylic acid, 4-(4-Chlorophenyl)-2-
thiophenecarboxylic acid[2]

Caption: Molecular structure of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid.

Physicochemical Properties: A Quantitative
Overview

The physical properties of a compound are critical for determining its handling, formulation, and
behavior in various experimental and biological systems.

Property Value Source
Molecular Weight 238.69 g/mol [2]
Appearance Off-white amorphous powder [3114]
_ _ 239-246 °C (for the bromo-
Melting Point [4]
analog)

Monoisotopic Mass 237.9855283 Da [2]
Predicted XlogP 3.7 [2][5]

Data not readily available;
Predicted pKa expected to be acidic due to

the carboxylic acid group.

Expected to be soluble in
Solubility organic solvents like ether and [1]

alcohol, but insoluble in water.
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Note: Experimental data for some properties of this specific isomer is sparse. Data for the
closely related 5-(4-chlorophenyl) and 4-(4-bromophenyl) analogs are provided for context
where available. The melting point of the 5-(4-chlorophenyl) isomer is 247-253 °C.[3]

Spectroscopic Profile: Deciphering the Molecular
Sighature

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its
structure and purity.

e H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the protons on the thiophene and phenyl rings. The thiophene protons, being in an electron-
rich aromatic system, will appear in the aromatic region (typically 7.0-8.5 ppm). The protons
on the chlorophenyl ring will also appear in this region, likely as two doublets characteristic of
a 1,4-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at
a significantly downfield shift (>10 ppm), which may be exchangeable with D20.

e 13C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the
carbonyl carbon of the carboxylic acid around 160-170 ppm.[6] A series of signals will be
present in the 120-150 ppm range corresponding to the aromatic carbons of the thiophene
and chlorophenyl rings.

 Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid functional
group. A very broad absorption is expected in the 2500-3300 cm~! range due to the O-H
stretching of the hydrogen-bonded acid dimer. A strong, sharp absorption band
corresponding to the C=0 (carbonyl) stretch will be present around 1680-1710 cm~1.[7][8]

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M*) peak
corresponding to the molecular weight. A characteristic isotopic pattern (M+2 peak) with an
intensity of approximately one-third of the molecular ion peak will be observed due to the
natural abundance of the 3’Cl isotope, confirming the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid is governed by its two
primary functional components: the carboxylic acid group and the substituted aromatic
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thiophene ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for synthetic transformations.[9] It readily
undergoes reactions typical of its class:

 Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H2SOa)
yields the corresponding ester. This is a fundamental reaction for modifying the compound's
solubility and creating prodrugs.[10]

o Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid
(e.g., forming an acid chloride with SOCIz2) followed by reaction with an amine.

e Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using
strong reducing agents like lithium aluminum hydride (LiAlIHa4).

ROH, H* o
ificati Ester Derivative
2 R2NH
(Acid Chloride Intermediate Amidation Amide Derivative

Click to download full resolution via product page

Caption: Key reactions of the carboxylic acid group.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it more reactive towards
electrophilic substitution than benzene.[1][11] However, the carboxylic acid group at the C2
position is an electron-withdrawing and deactivating group, which will direct incoming
electrophiles primarily to the C5 position. The reactivity of the thiophene core is central to its
use as a scaffold in building more complex molecules, often through metal-catalyzed cross-
coupling reactions.[12]

Plausible Synthetic Pathway
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While multiple synthetic routes exist for substituted thiophenes, a common and versatile
strategy involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields
and excellent functional group tolerance.

Ethyl 4-bromothiophene- 4-Chlorophenylboronic acid
2-carboxylate

Pd Catalyst, Base

Pd Catalyst, Base

Suzuki-Miyaura Coupling

(Coupled Ester Intermediate)

NaOH, Hz20, then H*

Hydrolysis

4-(4-Chlorophenyl)thiophene-
2-carboxylic acid

Click to download full resolution via product page

Caption: A plausible Suzuki-Miyaura coupling synthesis route.

This process would involve coupling a commercially available building block like ethyl 4-
bromothiophene-2-carboxylate with 4-chlorophenylboronic acid in the presence of a palladium
catalyst and a base. The resulting ester intermediate is then hydrolyzed to yield the final
carboxylic acid product.[10]

Safety and Handling
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As with any laboratory chemical, proper safety protocols are mandatory when handling 4-(4-
Chlorophenyl)thiophene-2-carboxylic acid.

e GHS Hazard Statements: The compound is classified as harmful if swallowed (H302),
harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye
irritation (H319), and is harmful if inhaled (H332).[2]

o Precautionary Measures:

Work in a well-ventilated fume hood.

[e]

o

Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat,
and chemical safety goggles.

o

Avoid inhalation of dust and direct contact with skin and eyes.

[¢]

Store in a cool, dry place away from incompatible materials.

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, experimental protocols must be designed as self-validating systems
where the procedure itself minimizes error and confirms the quality of the result.

Protocol 1: Determination of Melting Point

Obijective: To accurately determine the melting point range of a purified sample of 4-(4-
Chlorophenyl)thiophene-2-carboxylic acid.

Causality: The melting point is a fundamental physical constant that serves as an indicator of
purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while
impurities depress and broaden the melting range.

Methodology:

e Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum
for several hours. Impurities, especially residual solvent, will lead to an inaccurate,
depressed melting point.
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Loading: Finely crush a small amount of the dry sample on a watch glass. Tap the open end
of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently
on the benchtop to pack the sample into the bottom. A sample height of 2-3 mm is ideal for
uniform heat transfer.

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

Rapid Heating (Initial): Heat the apparatus rapidly to a temperature approximately 15-20 °C
below the expected melting point (literature value for a similar compound is ~240-250 °C).[3]
[4] This step saves time without compromising accuracy in the critical phase.

Slow Heating (Measurement): Decrease the heating rate to 1-2 °C per minute. A slow rate is
crucial to allow the temperature of the sample and the thermometer to equilibrate with the
heating block, ensuring an accurate reading.

Observation and Recording: Record the temperature at which the first drop of liquid appears
(T1). Continue heating slowly and record the temperature at which the last solid crystal melts
(T2). The melting range is reported as Tz - Ta.

Validation: A sharp, un-depressed melting range that is consistent across multiple
measurements validates both the purity of the sample and the accuracy of the technique.

Protocol 2: Sample Preparation for *H NMR
Spectroscopy

Objective: To prepare a solution of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid for

analysis by *H NMR to confirm its structure.

Causality: NMR spectroscopy relies on the magnetic properties of atomic nuclei. The choice of

solvent is critical. A deuterated solvent (where *H is replaced by 2H) is used because it is

"invisible" in the 'H NMR spectrum, preventing a large solvent signal from obscuring the signals

from the analyte.

Methodology:

e Solvent Selection: Choose an appropriate deuterated solvent in which the compound is

soluble. Given the polarity of the carboxylic acid, Dimethyl sulfoxide-de (DMSO-ds) is an
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excellent choice. It is also useful for observing the acidic proton, which is less likely to
undergo rapid exchange than in protic solvents like methanol-da.

Sample Weighing: Accurately weigh approximately 5-10 mg of the dry compound directly into
a clean, dry NMR tube.

Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of DMSO-ds to the
NMR tube. The exact volume ensures the sample is within the detection region of the NMR
colil.

Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the solid is
completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.
If necessary, gentle warming in a water bath can aid dissolution.

Validation: The resulting spectrum should show sharp, well-resolved peaks. The presence of
the broad carboxylic acid proton signal in DMSO-de and the absence of a large residual *H
peak from the solvent (other than the small, known quintet for residual DMSO-ds) validates
the success of the sample preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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